molecular formula C7H5BrF3NO B1412207 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 1227577-68-5

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No. B1412207
M. Wt: 256.02 g/mol
InChI Key: DOMOYKNPZVNSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3NO . It is a crystalline powder that ranges in color from white to yellow .


Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine consists of a pyridine ring which is a heterocyclic compound . The pyridine ring is substituted with a bromomethyl group at the 3rd position and a trifluoromethyl group at the 5th position .


Physical And Chemical Properties Analysis

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine has a predicted boiling point of 252.7±40.0 °C and a predicted density of 1.876±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .

properties

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-2-4-1-5(7(9,10)11)3-12-6(4)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMOYKNPZVNSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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